5-Acetaminobenzofuran-2-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H9NO4 |
|---|---|
Molecular Weight |
219.19 g/mol |
IUPAC Name |
5-acetamido-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C11H9NO4/c1-6(13)12-8-2-3-9-7(4-8)5-10(16-9)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15) |
InChI Key |
IPIFRTPPBPQDNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)OC(=C2)C(=O)O |
Origin of Product |
United States |
Modifications of the Carboxylic Acid Group:the Carboxylic Acid at the C2 Position is a Versatile Handle for Derivatization. Standard Organic Transformations Can Be Employed to Modify This Group Selectively Without Altering the Rest of the Molecule.
Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., H2SO4) or a coupling agent (e.g., DCC) yields the corresponding ester.
Amidation: Coupling with a primary or secondary amine using a peptide coupling reagent such as HATU or EDC affords the corresponding amide. This strategy is particularly useful for building more complex molecules. For instance, derivatization of the carboxylic acid to an N-(quinolin-8-yl)carboxamide has been used as a strategy to direct C-H functionalization to the C3 position of the benzofuran (B130515) ring. nih.govchemrxiv.org
Modifications of the Benzofuran Ring:the Acetamido Group is an Activating, Ortho , Para Directing Group for Electrophilic Aromatic Substitution. This Directs Incoming Electrophiles to the C4 and C6 Positions of the Benzene Ring Portion of the Molecule.
Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would be expected to introduce a halogen atom selectively at the C4 or C6 position.
Nitration: Under carefully controlled conditions, nitration could potentially introduce a nitro group at the C4 or C6 position, which could then serve as a handle for further transformations, including reduction to an amine or as an activating group for SNAr.
C-H Functionalization: As demonstrated on related benzofuran (B130515) systems, derivatization of the C2-carboxylic acid can enable transition-metal-catalyzed C-H activation and functionalization at the C3 position. nih.govchemrxiv.org This approach allows for the introduction of aryl or other groups at a position that is not readily accessible through classical electrophilic substitution.
Representative Site-Selective Reactions
| Reaction Type | Reagents and Conditions | Position of Modification | Product Type |
|---|---|---|---|
| Amide Coupling | Amine, HATU, DIPEA, DMF | C2-Carboxylic Acid | C2-Amide |
| Esterification | Alcohol, H2SO4 (cat.), heat | C2-Carboxylic Acid | C2-Ester |
| Bromination | NBS, CH3CN | C4 and/or C6 | 4-Bromo and/or 6-Bromo derivative |
Modifications of the Acetamido Group:the Acetamido Group is Generally Stable. However, Under Harsh Acidic or Basic Conditions, It Can Be Hydrolyzed Back to the Parent Amino Group 5 Aminobenzofuran 2 Carboxylic Acid . This Transformation Would Need to Be Carefully Optimized to Avoid Potential Side Reactions, Such As Decarboxylation.
Mechanistic Investigations of Key Transformations Involving 5-Acetaminobenzofuran-2-carboxylic Acid
While specific mechanistic studies on this compound are not extensively reported in the literature, the mechanisms of its key transformations can be inferred from well-established principles of organic chemistry and studies on analogous systems.
Mechanism of Electrophilic Aromatic Substitution: Electrophilic substitution on the benzene (B151609) ring of the benzofuran (B130515) core (e.g., halogenation or nitration) is expected to proceed through a classical SEAr (aromatic electrophilic substitution) mechanism.
Generation of Electrophile: The first step involves the formation of a potent electrophile (e.g., Br+ from NBS).
Formation of the Sigma Complex: The π-system of the benzene ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge of this intermediate is delocalized across the ring and is stabilized by the electron-donating acetamido group, particularly when the attack occurs at the C4 or C6 position.
Deprotonation: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the final substituted product.
The regioselectivity of this reaction (favoring the C4 and C6 positions) is a direct consequence of the superior resonance stabilization of the sigma complex intermediates for ortho and para attack relative to the acetamido group.
Mechanism of Directed C-H Functionalization: The palladium-catalyzed C-H arylation at the C3 position, while performed on a derivative, provides insight into advanced modification strategies. This type of reaction typically proceeds through a mechanism involving a directing group.
Coordination: The directing group (e.g., the nitrogen of the quinoline (B57606) in an N-(quinolin-8-yl)amide derivative) coordinates to the palladium catalyst.
Cyclometalation: This coordination facilitates the cleavage of the C-H bond at the C3 position of the benzofuran ring, forming a palladacycle intermediate.
Oxidative Addition: The aryl halide reactant undergoes oxidative addition to the palladium center.
Reductive Elimination: The aryl group and the benzofuran C3 position are coupled, and the desired C-C bond is formed through reductive elimination, regenerating the palladium catalyst.
These mechanistic principles provide a solid framework for understanding and predicting the chemical behavior of this compound and for designing synthetic strategies to create a diverse range of derivatives.
Computational and Theoretical Investigations of 5 Acetaminobenzofuran 2 Carboxylic Acid
Density Functional Theory (DFT) Studies for Molecular Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. It is widely used to predict a variety of molecular properties.
DFT calculations can accurately predict molecular geometries, including bond lengths, bond angles, and torsional angles. These parameters are fundamental to understanding the molecule's three-dimensional shape and steric properties.
For the closely related compound, 1-benzofuran-2-carboxylic acid, DFT calculations using the UB3LYP/6-31G(d,p) basis set have been performed. The results show excellent agreement with experimental data obtained from single-crystal X-ray diffraction, validating the accuracy of the theoretical approach. researchgate.net The study revealed that the molecule is planar, with the benzofuran (B130515) oxygen being anti to the carboxylic -OH group. researchgate.net For 5-Acetaminobenzofuran-2-carboxylic acid, similar calculations would reveal how the addition of the acetamido group at the C5 position influences the planarity and electronic distribution of the benzofuran ring system.
Table 1: Selected Calculated Geometric Parameters for 1-Benzofuran-2-carboxylic Acid Data sourced from a study on 1-benzofuran-2-carboxylic acid, not this compound. researchgate.net
| Parameter | Bond | Calculated Value (Å) | Experimental Value (Å) |
| Bond Length | C14-O15 | 1.229 | 1.252 |
| Bond Length | C14-O16 | 1.365 | 1.278 |
| Bond Length | C14-C7 | 1.466 | 1.457 |
| Parameter | Angle | Calculated Value (°) | Experimental Value (°) |
| Bond Angle | O15-C14-O16 | 121.79 | 120.9 |
| Bond Angle | O15-C14-C7 | 125.79 | 125.1 |
| Bond Angle | O16-C14-C7 | 112.42 | 114.0 |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. mdpi.com
In the DFT study of 1-benzofuran-2-carboxylic acid, the HOMO was found to be localized over the entire molecule, while the LUMO was distributed on the carboxylic acid group and the benzene (B151609) ring. researchgate.net The calculated HOMO-LUMO energy gap was 4.735 eV. researchgate.net For this compound, the electron-donating nature of the acetamido group would be expected to raise the HOMO energy level, likely resulting in a smaller energy gap and thus modifying the molecule's reactivity and electronic properties.
Table 2: Calculated FMO Energies and Related Properties for 1-Benzofuran-2-carboxylic Acid Data sourced from a study on 1-benzofuran-2-carboxylic acid, not this compound. researchgate.net
| Property | Value (eV) |
| EHOMO | -6.367 |
| ELUMO | -1.632 |
| Energy Gap (ΔE) | 4.735 |
| Ionization Potential (I) | 6.367 |
| Electron Affinity (A) | 1.632 |
Global and Local Reactivity Descriptors
Global reactivity descriptors, derived from FMO energies, provide quantitative measures of chemical reactivity. These include chemical potential (μ), global hardness (η), and softness (ζ). Hardness is a measure of resistance to charge transfer, while softness is the reciprocal of hardness. The Molecular Electrostatic Potential (MEP) map is a local reactivity descriptor that visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. For 1-benzofuran-2-carboxylic acid, the MEP map shows the most negative potential around the carboxylic oxygen atoms, indicating them as the primary sites for electrophilic attack. researchgate.net
Table 3: Calculated Global Reactivity Descriptors for 1-Benzofuran-2-carboxylic Acid Data sourced from a study on 1-benzofuran-2-carboxylic acid, not this compound. researchgate.net
| Descriptor | Value (eV) |
| Global Hardness (η) | 2.367 |
| Softness (ζ) | 11.49 |
| Chemical Potential (μ) | -3.999 |
| Electrophilicity (ω) | 3.374 |
Prediction of Spectroscopic Properties
DFT methods are highly effective for predicting spectroscopic data, which can aid in the interpretation of experimental results.
Vibrational Frequencies : Theoretical calculations can predict the vibrational modes of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. The calculated C=O stretching vibrational frequency for carboxylic acids is a key indicator of their protonation state and hydrogen bonding environment. nih.gov For 1-benzofuran-2-carboxylic acid, calculated vibrational frequencies showed good agreement with experimental FT-IR spectra. researchgate.net
NMR Chemical Shifts : The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). libretexts.org The acidic proton of a carboxylic acid typically appears far downfield (10–12 ppm) in ¹H NMR spectra. libretexts.org The carbonyl carbon of a carboxylic acid is also characteristically deshielded, appearing around 160-180 ppm in ¹³C NMR spectra. libretexts.org While specific calculations for this compound are not available, this methodology would be essential for confirming its chemical structure.
Assessment of Non-Linear Optical (NLO) Properties
Organic molecules with extensive π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, making them candidates for applications in optoelectronics. NLO properties, such as polarizability (α) and first-order hyperpolarizability (β), can be calculated using computational methods. Studies on various benzofuran derivatives have indicated their potential as NLO materials. nih.govresearchgate.net A computational assessment of this compound would involve calculating these parameters to evaluate its potential for NLO applications, with the charge transfer between the electron-donating acetamido group and the rest of the π-system being of particular interest.
Polymorphism and Crystal Structure Prediction
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in the pharmaceutical industry. Crystal Structure Prediction (CSP) is a computational technique used to identify possible stable crystal packing arrangements (polymorphs) from a given molecular structure. chemrxiv.org For carboxylic acids, intermolecular hydrogen bonding is a dominant factor in determining crystal packing, often leading to the formation of cyclic dimers. soton.ac.uk A CSP study of this compound would explore the various possible hydrogen bonding motifs involving the carboxylic acid and acetamido groups, predicting the most stable polymorphs and providing insight into their relative energies. uu.nl
Reaction Mechanism Modeling and Transition State Analysis for Synthetic Pathways
The synthesis of this compound, like many substituted benzofurans, can be achieved through various synthetic routes. Computational and theoretical chemistry offer powerful tools to elucidate the intricate mechanisms of these reactions, providing insights into reaction kinetics, thermodynamics, and the structures of transient species like transition states. While specific computational studies focusing exclusively on the synthetic pathways to this compound are not extensively documented in the literature, a robust understanding can be extrapolated from computational investigations of analogous benzofuran syntheses. One of the most pertinent and historically significant routes to benzofuran-2-carboxylic acids is the Perkin rearrangement of 3-halocoumarins. wikipedia.orgnih.gov
The proposed mechanism, supported by kinetic studies, involves an initial base-catalyzed ring fission of the lactone in the coumarin (B35378) structure. nih.gov This is followed by an intramolecular nucleophilic attack of the resulting phenoxide on the vinyl halide, leading to the formation of the benzofuran ring. Computational modeling, typically employing Density Functional Theory (DFT), can be used to map the potential energy surface of this reaction, identifying the key intermediates and transition states.
The reaction can be dissected into the following key steps, each with its own energy profile that can be computationally modeled:
Hydroxide (B78521) attack and lactone ring opening: The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the coumarin lactone. This leads to a tetrahedral intermediate which subsequently undergoes ring opening to form a phenoxide with a carboxylate group.
Intramolecular cyclization: The phenoxide then acts as a nucleophile, attacking the carbon bearing the halogen in an intramolecular fashion. This step is the key ring-forming step, leading to the benzofuran structure.
Rearomatization and protonation: The final steps involve the elimination of the halide ion and subsequent protonation during workup to yield the final carboxylic acid product.
Computational analysis of this pathway for a model system can provide valuable data on the energetics of each step. The table below presents hypothetical, yet realistic, calculated activation energies and reaction energies for the key transition states in the synthesis of a benzofuran-2-carboxylic acid from a 3-halocoumarin, based on values reported for similar organic transformations. wuxibiology.com
| Step | Description | Calculated Activation Energy (kcal/mol) | Calculated Reaction Energy (kcal/mol) |
|---|---|---|---|
| 1 | TS1: Hydroxide attack on carbonyl | 15.2 | -8.5 |
| 2 | TS2: Lactone ring opening | 5.8 | -12.3 |
| 3 | TS3: Intramolecular nucleophilic attack | 20.5 | -5.7 |
| 4 | TS4: Halide elimination | 2.1 | -18.9 |
TS denotes Transition State. The values are illustrative and based on computational studies of analogous reaction mechanisms.
Transition state analysis is crucial for understanding the kinetics of the reaction. For the intramolecular cyclization step (TS3), computational models would predict a geometry where the phenoxide oxygen is approaching the vinyl carbon, and the carbon-halogen bond is beginning to elongate. The bond lengths and angles of this transition state structure provide a deep understanding of the electronic and steric factors governing the reaction rate.
The table below details hypothetical key geometric parameters for the rate-determining transition state (TS3), the intramolecular nucleophilic attack, which are typical for such cyclization reactions.
| Parameter | Description | Calculated Value (Å or degrees) |
|---|---|---|
| d(O-Cvinyl) | Distance between the attacking phenoxide oxygen and the vinyl carbon | 2.15 Å |
| d(C-Halogen) | Bond length of the breaking carbon-halogen bond | 2.20 Å |
| ∠(O-Cvinyl-C) | Angle of nucleophilic attack | 105.2° |
The values are illustrative and represent typical geometries for such transition states.
Furthermore, computational models can predict the influence of substituents on the benzene ring, such as the 5-acetamido group, on the reaction barrier heights. An electron-donating group like acetamido would be expected to increase the nucleophilicity of the phenoxide, potentially lowering the activation energy for the intramolecular cyclization step. Conversely, it might have a smaller effect on the initial lactone opening. These predictions can be invaluable for optimizing reaction conditions and understanding substituent effects in related synthetic strategies.
While the data presented here is based on analogous systems, a dedicated computational study on the synthesis of this compound would provide more precise insights and could explore alternative synthetic pathways, such as acid-catalyzed cyclizations of appropriately substituted phenols. wuxibiology.comwuxiapptec.com
Advanced Spectroscopic Analysis of this compound
Following a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data for this compound, specifically for High-Resolution Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier Transform Infrared (FT-IR) spectroscopy, is not publicly available. While general principles of these techniques and data for analogous compounds exist, the strict requirement to focus solely on this compound prevents the inclusion of such information.
To provide a scientifically accurate and detailed analysis as requested, specific spectral data obtained from the experimental analysis of the compound is necessary. This would typically be found in peer-reviewed chemistry journals detailing the synthesis and characterization of the molecule. Despite extensive searches, no such source containing the complete required dataset could be located.
Therefore, it is not possible to generate the requested article with detailed research findings and data tables for each specified subsection without the foundational experimental data for this compound.
Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment of 5 Acetaminobenzofuran 2 Carboxylic Acid
Vibrational Spectroscopy
Raman Spectroscopy for Complementary Vibrational Analysis
Raman spectroscopy serves as a powerful analytical technique that provides detailed information about the vibrational modes of a molecule, offering a fingerprint that is unique to its structure and conformation. It is often used in conjunction with Infrared (IR) spectroscopy, as the two techniques are governed by different selection rules and provide complementary information. While IR spectroscopy measures the absorption of light corresponding to molecular vibrations that cause a change in dipole moment, Raman spectroscopy detects light scattering from vibrations that induce a change in molecular polarizability.
For 5-Acetaminobenzofuran-2-carboxylic acid, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations, which may be weak or absent in an IR spectrum. Key vibrational modes expected in the Raman spectrum include:
Aromatic C=C Stretching: The benzofuran (B130515) ring system will exhibit strong bands, typically in the 1550-1650 cm⁻¹ region.
Amide Group Vibrations: The acetamido group will show characteristic bands, including the Amide I (primarily C=O stretch) and Amide III bands. The C=O stretch of the amide is typically found around 1650-1680 cm⁻¹.
Carboxylic Acid Vibrations: The C=O stretching of the carboxylic acid group, particularly in a dimeric, hydrogen-bonded state common in solids, appears as a strong band around 1640-1670 cm⁻¹. ias.ac.in The C-C stretching vibration is also observable. rsc.orgresearchgate.net
C-N and C-O Stretching: Vibrations associated with the amine and furan (B31954) ether linkages will also be present in the fingerprint region (below 1500 cm⁻¹).
The complementary nature of Raman and IR allows for a more complete assignment of the vibrational modes of this compound, enhancing confidence in its structural identification. nih.gov
Table 1: Predicted Characteristic Raman Shifts for this compound This table presents expected vibrational frequencies based on typical values for the compound's functional groups.
| Functional Group/Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
| Carboxylic Acid O-H Stretch (dimer) | 2800-3100 | Weak, Broad |
| Aromatic C-H Stretch | 3000-3100 | Medium |
| Amide N-H Stretch | 3100-3300 | Medium |
| Amide C=O Stretch (Amide I) | 1650-1680 | Strong |
| Carboxylic Acid C=O Stretch (dimer) | 1640-1670 | Strong |
| Aromatic C=C Stretch | 1550-1650 | Strong |
| C-N Stretch & N-H Bend (Amide II/III) | 1250-1550 | Medium |
| Furan Ring C-O-C Stretch | 1000-1250 | Medium |
X-ray Diffraction (XRD)
X-ray diffraction is an essential technique for the solid-state characterization of crystalline materials. It provides fundamental information about the atomic and molecular arrangement within a crystal lattice.
Single-Crystal X-ray Diffraction for Definitive Molecular Structure and Crystal Packing
Single-Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the three-dimensional structure of a molecule. nih.gov By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, it is possible to map the precise coordinates of every atom, revealing intramolecular details such as bond lengths, bond angles, and stereochemistry. mdpi.commdpi.com
For this compound, an SCXRD analysis would provide:
Unambiguous Confirmation: Absolute confirmation of the molecular connectivity and constitution, verifying the identity of the compound beyond any doubt.
Molecular Conformation: The precise spatial orientation of the acetamido and carboxylic acid groups relative to the benzofuran plane.
Crystal Packing Information: Crucial insights into the intermolecular interactions that stabilize the crystal lattice, such as hydrogen bonding (e.g., between carboxylic acid dimers or involving the amide group) and π–π stacking interactions between the aromatic rings. mdpi.com
This detailed structural information is invaluable for understanding the compound's physicochemical properties and for computational modeling studies. nih.gov
Table 2: Illustrative Single-Crystal Crystallographic Data for a Benzofuran Derivative This table is a hypothetical representation of the data that would be obtained from an SCXRD experiment on this compound.
| Parameter | Example Value |
| Chemical Formula | C₁₁H₉NO₄ |
| Formula Weight | 219.19 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.513(2) |
| b (Å) | 5.987(1) |
| c (Å) | 19.452(4) |
| β (°) | 98.75(3) |
| Volume (ų) | 978.8(4) |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.488 |
| R-factor | 0.045 |
Powder X-ray Diffraction for Polymorph Identification and Bulk Purity
Powder X-ray Diffraction (PXRD) is a non-destructive technique used to analyze the bulk crystalline properties of a solid sample. omicsonline.org Instead of a single crystal, a finely powdered sample containing millions of randomly oriented microcrystals is used. The resulting diffraction pattern, or diffractogram, is a plot of diffraction intensity versus the diffraction angle (2θ) and serves as a unique fingerprint for a specific crystalline phase. americanpharmaceuticalreview.com
The primary applications of PXRD for this compound include:
Polymorph Screening: Different crystalline forms of the same compound, known as polymorphs, can have distinct physical properties. PXRD is the principal tool for identifying and distinguishing between these polymorphs, as each will produce a unique diffraction pattern. researchgate.net
Bulk Purity Assessment: PXRD can detect the presence of crystalline impurities or undesired polymorphic forms within a bulk sample. americanpharmaceuticalreview.com
Stability and Formulation Studies: The technique is used to monitor the solid-state stability of the compound under various conditions (e.g., heat, humidity) and to ensure that no phase changes occur during formulation processes. nih.gov
Table 3: Hypothetical PXRD Peak Data for Two Polymorphs of this compound This table illustrates how different polymorphs (Form A and Form B) would produce distinct sets of peaks in a PXRD analysis.
| Form A (2θ ± 0.2°) | Form B (2θ ± 0.2°) |
| 8.5 | 9.1 |
| 12.3 | 11.7 |
| 15.8 | 16.2 |
| 17.1 | 18.3 |
| 21.5 | 22.4 |
| 24.9 | 25.1 |
Advanced Chromatographic Methods for Purity and Quantitative Analysis in Research
Chromatographic techniques are indispensable for separating complex mixtures and quantifying the individual components. For a compound like this compound, advanced methods are necessary for high-resolution purity analysis.
High-Performance Liquid Chromatography (HPLC) with Advanced Detection (e.g., UV-Vis, Fluorescence, Mass Spectrometry Detection)
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity determination and quantitative analysis in pharmaceutical research. A typical approach for this compound would involve reversed-phase chromatography, where the compound is separated on a non-polar stationary phase (like C18) with a polar mobile phase.
Advanced detection methods enhance the power of HPLC:
UV-Vis Detection: The conjugated benzofuran ring system of the molecule contains a strong chromophore, making it readily detectable by UV-Vis spectroscopy. nih.govresearchgate.net A full spectrum can be collected to aid in peak identification and purity assessment.
Fluorescence Detection: Many aromatic and conjugated systems exhibit native fluorescence. If this compound fluoresces upon excitation at an appropriate wavelength, a fluorescence detector can offer significantly higher sensitivity and selectivity compared to UV-Vis, which is ideal for trace-level analysis. nih.govresearchgate.net
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of specificity. nih.gov MS detection confirms the molecular weight of the eluting compound and, through fragmentation analysis (MS/MS), provides structural information that can be used to identify impurities and degradation products unequivocally. researchgate.netsemanticscholar.org
Table 4: Representative HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| UV Detection | 254 nm and 310 nm |
| MS Detection | Electrospray Ionization (ESI), Negative Mode |
| Expected [M-H]⁻ | m/z 218.05 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a high-resolution separation and detection technique primarily suited for volatile and thermally stable compounds. Due to the low volatility of the carboxylic acid and amide functional groups, this compound cannot be analyzed directly by GC-MS. libretexts.org
To make the compound amenable to GC analysis, a chemical derivatization step is required to convert the polar functional groups into more volatile, less polar ones. researchgate.net Common derivatization strategies for carboxylic acids include:
Silylation: Reaction with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the acidic proton of the carboxylic acid (and potentially the amide N-H) into a trimethylsilyl (B98337) (TMS) group. restek.comusherbrooke.ca
Alkylation/Esterification: Conversion of the carboxylic acid into an ester (e.g., a methyl or ethyl ester) increases volatility. libretexts.org
Once derivatized, the compound can be separated on a GC column and analyzed by the mass spectrometer, which provides a fragmentation pattern that can be used for structural confirmation of the derivative. springernature.com
Table 5: Example Derivatization for GC-MS Analysis
| Analyte | This compound |
| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Reaction | The active hydrogens on the carboxylic acid and amide are replaced by trimethylsilyl (TMS) groups, forming a volatile derivative. |
| Derivative | 5-(N-TMS-acetamido)benzofuran-2-carboxylic acid, TMS ester |
| Expected Molecular Ion (M⁺•) | m/z 363 (for the di-TMS derivative) |
Role As a Synthetic Intermediate and Building Block in Advanced Organic Chemistry
Precursor in Multi-Step Synthesis of Complex Molecular Architectures
The structural framework of 5-acetaminobenzofuran-2-carboxylic acid is a key component in the multi-step synthesis of elaborate molecular structures, particularly those with pharmaceutical applications. The benzofuran (B130515) core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active natural products and synthetic drugs. mdpi.comnih.govrsc.org For instance, derivatives of the closely related 5-aminobenzofuran-2-carboxylic acid are crucial intermediates in the synthesis of the antidepressant drug Vilazodone. In such syntheses, the acetamido group (-NHCOCH₃) in this compound can function as a protected form of the primary amine. This protecting group strategy is fundamental in multi-step synthesis to prevent the amine from undergoing unwanted reactions while other parts of the molecule are being modified. After the desired transformations are complete, the acetamido group can be hydrolyzed back to the primary amine to allow for further functionalization, such as the introduction of a piperazine (B1678402) ring as seen in the synthesis of Vilazodone.
The carboxylic acid moiety at the 2-position of the benzofuran ring offers another site for synthetic elaboration. It can be converted into a variety of functional groups, such as esters, amides, or acid chlorides, enabling the connection of the benzofuran core to other molecular fragments. This versatility allows for the construction of complex, polyfunctional molecules with defined three-dimensional structures.
Utility in the Design and Construction of Advanced Materials
The benzofuran scaffold is not only significant in medicinal chemistry but also shows promise in the development of advanced organic materials. Derivatives of benzofuran are being explored for their applications in organic light-emitting diodes (OLEDs) and coordination polymers.
Organic Light-Emitting Diodes (OLEDs): Benzofuran derivatives have been investigated as blue fluorescent materials for OLEDs. acs.orgnih.govnih.gov The fused ring system of benzofuran provides a rigid and planar structure that can facilitate π-π stacking and charge transport, which are desirable properties for emissive layers in OLEDs. nih.gov While specific studies on this compound in OLEDs are not prevalent, the core structure is amenable to modifications that could lead to useful materials. For instance, the carboxylic acid group could be used to link the benzofuran core to other chromophores or electron-transporting groups to tune the photophysical properties of the resulting molecule. The acetamido group could also be modified to influence the material's solubility and film-forming characteristics.
Development of Ligands for Catalysis Research
The benzofuran ring system, containing an oxygen heteroatom, and the functional groups of this compound suggest its potential for the development of novel ligands for catalysis. The synthesis of benzofuran derivatives often involves the use of transition metal catalysts such as palladium, copper, nickel, and rhodium, indicating an inherent affinity between the benzofuran scaffold and these metals. acs.org This interaction is a key characteristic of effective ligands in catalysis.
The carboxylic acid and the nitrogen atom of the acetamido group could act as coordination sites for metal centers. By modifying these functional groups, it is possible to design bidentate or even polydentate ligands. For example, the carboxylic acid could be converted to an ester or amide bearing another coordinating group, and the acetamido group could be deprotected and functionalized to introduce another donor atom. Such tailored ligands could find applications in various catalytic transformations, including cross-coupling reactions and asymmetric synthesis. nih.gov
Scaffold for Combinatorial Chemistry Libraries
The benzofuran scaffold is a valuable core structure for the generation of combinatorial chemistry libraries, which are collections of structurally related compounds used in high-throughput screening for drug discovery. nih.govacs.orgnih.gov The ability to readily introduce diversity at multiple positions of the benzofuran ring makes it an attractive starting point for library synthesis. mdpi.comacs.org
This compound is well-suited for this purpose due to its two distinct points of functionalization. The carboxylic acid at the 2-position can be readily converted into a diverse library of amides or esters by reacting it with a collection of different amines or alcohols. acs.orgacs.org This approach has been successfully used to generate libraries of 2-arylbenzofuran-3-carboxamides. acs.org
Furthermore, the acetamido group at the 5-position provides another handle for diversification. After deprotection to the amine, a wide range of substituents can be introduced via acylation, alkylation, or reductive amination reactions. The combination of these synthetic transformations at both the 2- and 5-positions allows for the rapid generation of a large and diverse library of benzofuran derivatives from a single, readily accessible starting material. acs.orgnih.gov Such libraries are instrumental in the search for new bioactive molecules. nih.gov
Future Research Directions and Methodological Innovations in 5 Acetaminobenzofuran 2 Carboxylic Acid Chemistry
Development of Highly Efficient and Sustainable Synthetic Routes with Reduced Environmental Impact
Future efforts in synthesizing 5-Acetaminobenzofuran-2-carboxylic acid will prioritize the adoption of green chemistry principles to minimize environmental impact. Traditional multi-step syntheses are often hampered by harsh reaction conditions, stoichiometric reagents, and the use of hazardous solvents. The development of novel catalytic systems and energy-efficient technologies represents a paramount objective.
Recent advancements in the synthesis of the broader benzofuran (B130515) class highlight several promising avenues. Transition-metal-catalyzed reactions, particularly those using palladium and copper, have proven effective for constructing the benzofuran core through processes like Sonogashira coupling followed by intramolecular cyclization. nih.govacs.org A key goal will be to adapt these catalytic methods for the specific synthesis of the target molecule, likely starting from appropriately substituted phenols and alkynes.
Furthermore, energy-efficient techniques such as microwave and ultrasonic irradiation are set to revolutionize synthesis. Microwave-assisted Perkin rearrangement reactions, for instance, have been shown to convert 3-halocoumarins into benzofuran-2-carboxylic acids with drastically reduced reaction times (from hours to minutes) and excellent yields. nih.govsapub.org Similarly, ultrasound-assisted synthesis has been successfully applied to generate benzofuran derivatives, offering an environmentally friendly, time-saving, and economical approach. nih.govnih.gov The application of these technologies to the synthesis of this compound could lead to significantly more efficient and scalable production routes. The use of eco-friendly deep eutectic solvents (DES) as an alternative to volatile organic compounds also presents a valuable strategy for greener synthesis. nih.gov
| Method | Key Features | Potential Advantages for this compound | Reference |
|---|---|---|---|
| Transition-Metal Catalysis (Pd/Cu) | High efficiency in forming C-C and C-O bonds for cyclization. | High yields, catalytic amounts of reagents, potential for one-pot reactions. | nih.govacs.org |
| Microwave-Assisted Synthesis | Rapid heating, leading to significant reduction in reaction times. | High yields (often >90%), reduced energy consumption, faster optimization. | nih.govsapub.orgresearchgate.net |
| Ultrasonic-Assisted Synthesis | Uses acoustic cavitation to enhance chemical reactivity. | Good to excellent yields, shorter reaction times than conventional methods, energy efficiency. | nih.govnih.govnih.gov |
| Green Solvents (e.g., DES) | Use of environmentally benign reaction media like deep eutectic solvents. | Reduced toxicity and environmental impact, potential for catalyst recycling. | nih.gov |
Exploration of Novel Derivatization Pathways for Broadening Chemical Space
To fully explore the potential of this compound, future research will need to focus on creating diverse libraries of related compounds. Expanding the "chemical space" through novel derivatization pathways is crucial for screening campaigns in drug discovery and materials science. The carboxylic acid and acetamido groups, along with the aromatic backbone, offer multiple handles for chemical modification.
A highly modular approach involves the derivatization of the carboxylic acid into a wide array of amides. Recent studies have demonstrated a robust strategy for creating elaborate benzofuran-2-carboxamide (B1298429) libraries through a combination of C–H arylation at the C3 position followed by transamidation. mdpi.comnih.gov This method allows for the introduction of diverse substituents onto both the benzofuran core and the carboxamide nitrogen in a controlled, stepwise manner. chemrxiv.org Applying such a strategy to this compound could rapidly generate a multitude of derivatives.
Another promising derivatization pathway is the use of "click chemistry." The conversion of the carboxylic acid to a propargyl ester, followed by a copper-catalyzed azide-alkyne cycloaddition, can be used to link the benzofuran core to various molecular fragments via a stable 1,2,3-triazole ring. niscair.res.in This approach offers high yields and is performed under mild, often aqueous, conditions, making it an attractive method for creating complex molecules. niscair.res.in These derivatization strategies will be instrumental in systematically probing the structure-activity relationships of this class of compounds.
| Derivatization Pathway | Description | Potential Outcome | Reference |
|---|---|---|---|
| C-H Functionalization and Transamidation | Palladium-catalyzed installation of aryl groups at the C3 position, followed by conversion of the C2-carboxylic acid to various amides. | Generation of a large, structurally diverse library of benzofuran-2-carboxamides for screening. | mdpi.comnih.govchemrxiv.org |
| Click Chemistry (Azide-Alkyne Cycloaddition) | Conversion of the carboxylic acid to a propargyl ester, which then reacts with various azides to form 1,2,3-triazole linkages. | Facile synthesis of complex hybrid molecules under mild, environmentally friendly conditions. | niscair.res.in |
| Modification of Acetamido Group | Hydrolysis of the acetamido group to an amine, followed by reaction with various electrophiles (e.g., acyl chlorides, sulfonyl chlorides). | Exploration of structure-activity relationships related to the substituent at the 5-position. | N/A |
Advanced Computational Studies for Predictive Chemistry and Material Design
Computational chemistry is an indispensable tool for accelerating the discovery process by predicting molecular properties and guiding experimental design. For this compound, advanced computational studies will play a critical role in predicting its reactivity, potential biological targets, and material properties before committing to laborious synthesis.
Density Functional Theory (DFT) calculations can provide deep insights into the structural and electronic properties of the molecule and its derivatives. DFT has been used to study bond lengths, bond angles, vibrational frequencies, and electronic distributions in benzofuran-2-carboxylic acid, with results showing good agreement with experimental data. researchgate.netderpharmachemica.com Such studies can be extended to investigate reactivity descriptors, antioxidant potential, and nonlinear optical (NLO) properties, helping to identify derivatives with desirable characteristics for materials science applications. rsc.orgphyschemres.org
Molecular docking is another powerful computational technique that will be central to exploring the pharmacological potential of this compound family. Docking simulations predict how a molecule binds to the active site of a biological target, such as an enzyme or receptor. africanjournalofbiomedicalresearch.com Studies on other benzofuran derivatives have successfully used molecular docking to identify potential inhibitors for targets like PI3K, VEGFR-2, and tyrosinase, with computational predictions guiding subsequent experimental validation. researchgate.netnih.gov Applying these in silico screening methods to a virtual library of this compound derivatives can prioritize the synthesis of compounds with the highest probability of biological activity, saving significant time and resources. nih.govresearchgate.net
| Computational Method | Application | Predicted Properties/Outcomes | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Calculation of geometric and electronic structure. | Molecular stability, reactivity, spectroscopic properties, antioxidant potential, NLO properties. | rsc.orgphyschemres.orgaip.org |
| Molecular Docking | Prediction of binding modes and affinities to biological macromolecules. | Identification of potential protein/enzyme targets, prioritization of compounds for synthesis and biological screening. | africanjournalofbiomedicalresearch.comresearchgate.netnih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Modeling the relationship between chemical structure and biological activity. | Prediction of the activity of unsynthesized compounds, guiding the design of more potent derivatives. | physchemres.org |
Integration of Artificial Intelligence and Machine Learning in Reaction Discovery and Optimization
The intersection of artificial intelligence (AI), machine learning (ML), and chemistry is creating a paradigm shift in how chemical synthesis is planned and executed. For a molecule like this compound, AI and ML can accelerate the discovery of optimal synthetic routes and reaction conditions.
Beyond route planning, ML algorithms are being developed to predict reaction outcomes and optimize conditions. researchgate.net By training models on experimental data, it is possible to predict the yield of a reaction under various conditions (e.g., temperature, solvent, catalyst). beilstein-journals.org Deep reinforcement learning, for example, has been used to create models that iteratively suggest new experimental conditions to improve a reaction's yield, outperforming traditional optimization methods. stanford.edu This approach could be used to fine-tune the synthesis of this compound and its derivatives, maximizing yield and minimizing byproducts without the need for extensive, time-consuming manual experimentation. nih.gov
| AI/ML Application | Function | Impact on Research for this compound | Reference |
|---|---|---|---|
| Computer-Assisted Synthesis Planning (CASP) | Proposes retrosynthetic routes to a target molecule based on known reactions. | Accelerates the discovery of novel, efficient, and sustainable synthetic pathways. | beilstein-journals.orgiscientific.org |
| Reaction Outcome Prediction | Predicts the products and yields of a chemical reaction given the reactants and conditions. | Validates proposed synthetic steps in silico, reducing experimental failures. | researchgate.net |
| Reaction Condition Optimization | Uses algorithms (e.g., reinforcement learning) to find the optimal set of conditions for a specific reaction. | Maximizes reaction yields and selectivity with minimal experimental effort. | stanford.edunih.gov |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 5-Acetaminobenzofuran-2-carboxylic acid?
- Answer: The synthesis typically involves coupling acetamido groups to a benzofuran-2-carboxylic acid backbone. A base (e.g., NaOH or K₂CO₃) facilitates nucleophilic substitution or condensation reactions, as seen in analogous compounds like 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid . Multi-step protocols may include protection/deprotection of functional groups, followed by recrystallization for purification. Reaction solvents (e.g., DMF or THF) and temperature control (60–100°C) are critical for minimizing side products .
Q. How is the purity of this compound typically assessed in research settings?
- Answer: Purity is validated using HPLC with reverse-phase C18 columns and UV detection (λ = 254 nm). Melting point analysis (e.g., 192–196°C for benzo[b]furan-2-carboxylic acid derivatives) and thin-layer chromatography (TLC) with silica gel plates are complementary methods . Quantitative NMR (qNMR) using deuterated solvents (e.g., DMSO-d₆) can also confirm structural integrity and purity .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Answer:
- FT-IR: Identifies carbonyl (C=O, ~1700 cm⁻¹) and acetamido (N-H, ~3300 cm⁻¹) groups.
- ¹H/¹³C NMR: Assigns aromatic protons (δ 6.5–8.0 ppm) and carboxylic acid carbons (δ ~165 ppm).
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ expected for C₁₁H₉NO₄: 220.0608) .
Advanced Research Questions
Q. How can reaction parameters be optimized to enhance the yield of this compound in multi-step syntheses?
- Answer:
- Catalyst Screening: Evaluate palladium catalysts (e.g., Pd/C) for hydrogenation steps or Lewis acids (e.g., ZnCl₂) for Friedel-Crafts acylations .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while EtOAc/hexane mixtures enhance crystallization .
- DoE (Design of Experiments): Use factorial designs to optimize temperature, stoichiometry, and reaction time. For example, a 72-hour reaction at 80°C improved yields in analogous furan-carboxylic acid syntheses .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental spectral data for this compound derivatives?
- Answer:
- DFT Calculations: Compare computed ¹³C NMR chemical shifts (via Gaussian/B3LYP/6-311+G(d,p)) with experimental data to validate tautomeric forms or regiochemistry .
- X-ray Crystallography: Resolve ambiguities in substituent positioning, as demonstrated for 5-(Hydroxymethyl)furan-2-carboxylic acid (R-factor = 0.035) .
- Isotopic Labeling: Use ²H or ¹³C-labeled precursors to trace reaction pathways and identify unexpected byproducts .
Q. What are the key considerations for designing stability studies of this compound under varying pH conditions?
- Answer:
- Forced Degradation: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 48 hours. Monitor degradation via LC-MS to identify labile groups (e.g., acetamido hydrolysis) .
- pH-Solubility Profile: Determine solubility in buffers (pH 1–12) using UV-Vis spectroscopy. Carboxylic acid groups may protonate below pH 3, reducing aqueous solubility .
- Arrhenius Modeling: Predict shelf-life by accelerating degradation at elevated temperatures (50–70°C) and extrapolating to storage conditions (25°C) .
Safety and Handling
Q. What are the critical safety considerations when handling this compound in aqueous reactions?
- Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and lab coats. Use fume hoods for reactions releasing volatile acids (e.g., HCl during hydrolysis) .
- Spill Management: Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols. Avoid inhalation of fine powders by using enclosed milling systems .
- First Aid: For skin contact, rinse with water for 15 minutes; for eye exposure, use emergency eyewash stations immediately .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
